molecular formula C13H19NO4 B4965795 diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 5462-32-8

diethyl 1,3,5-trimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B4965795
CAS RN: 5462-32-8
M. Wt: 253.29 g/mol
InChI Key: GMKILXWDKRXSNM-UHFFFAOYSA-N
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Patent
US04256759

Procedure details

The starting material is prepared as follows: The mixture of 11.9 g of 1,3,5-trimethylpyrrole-2,4-dicarboxylic acid diethyl ester and 50 ml of concentrated sulfuric acid is heated on the steam cone for 1 hour. The resulting solution is poured on to ice, the precipitate collected and washed with water. It it taken up in aqueous sodium carbonate, the solution filtered and the filtrate acidified with 5 N hydrochloric acid. The precipitate formed is collected, washed with water, dried and recrystallized from ethanol, to yield the 1,3,5-trimethyl-2-carbethoxypyrrole-4-carboxylic acid melting at 197°-198° with decomposition.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:18])[C:8]([CH3:17])=[C:9]([C:12]([O:14]CC)=[O:13])[C:10]=1[CH3:11])=[O:5])[CH3:2]>S(=O)(=O)(O)O>[CH3:18][N:7]1[C:8]([CH3:17])=[C:9]([C:12]([OH:14])=[O:13])[C:10]([CH3:11])=[C:6]1[C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
11.9 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C(=C(C1C)C(=O)OCC)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is heated on the steam cone for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting solution is poured on to ice
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C(=C1C)C(=O)O)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.